2,6-Difluoro-3,5-diiodopyridine
Overview
Description
2,6-Difluoro-3,5-diiodopyridine is a heterocyclic compound with the molecular formula C5HF2I2N and a molecular weight of 366.87 g/mol . This compound is characterized by the presence of two fluorine atoms and two iodine atoms attached to a pyridine ring, making it a valuable building block in organic synthesis and various scientific research applications .
Preparation Methods
The synthesis of 2,6-Difluoro-3,5-diiodopyridine typically involves the halogenation of pyridine derivatives. One common method includes the selective lithiation of 2,6-difluoropyridine followed by iodination . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base and iodine as the halogenating agent. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation techniques with optimized reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
2,6-Difluoro-3,5-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The presence of iodine atoms makes this compound suitable for cross-coupling reactions, such as Suzuki and Sonogashira couplings, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling would produce a biaryl compound .
Scientific Research Applications
2,6-Difluoro-3,5-diiodopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3,5-diiodopyridine and its derivatives involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound to various biological targets . The iodine atoms can participate in halogen bonding, further affecting the compound’s interactions with proteins and other biomolecules .
Comparison with Similar Compounds
2,6-Difluoro-3,5-diiodopyridine can be compared with other halogenated pyridines, such as:
2,6-Difluoropyridine: Lacks iodine atoms, making it less reactive in certain substitution and coupling reactions.
3,5-Diiodopyridine: Lacks fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Dichloro-3,5-diiodopyridine: Contains chlorine atoms instead of fluorine, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, providing a balance of electronic effects and reactivity that is valuable in various chemical transformations and research applications .
Properties
IUPAC Name |
2,6-difluoro-3,5-diiodopyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQVDGWAMQGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304305 | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-77-5 | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685517-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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